molecular formula C17H17NO3 B1673848 Caffeic Acid Phenethyl Amide CAS No. 105955-01-9

Caffeic Acid Phenethyl Amide

Cat. No. B1673848
M. Wt: 283.32 g/mol
InChI Key: QOWABIXYAFJMQE-VQHVLOKHSA-N
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Description

CAPA is a synthetic derivative of caffeic acid (CA) and its phenethyl ester (CAPE). It exhibits an array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytostatic . It is known to exhibit vasorelaxant activity by acting on endothelial and vascular smooth muscle cells .


Synthesis Analysis

CAPA is synthesized from caffeic acid. The synthesis involves base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide (HMPA) and recrystallization from benzene . The synthesis of CAPA and its analogs has been a subject of research due to their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of CAPA is C17H16O4 . It contains 39 bonds in total, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 2 aromatic hydroxyls .


Chemical Reactions Analysis

CAPA has been found to inhibit 5-lipoxygenase (5-LO) and leukotriene biosynthesis in human polymorphonuclear leukocytes . It also inhibits mast cell degranulation in both IgE-dependent and MrgprB2-dependent manners .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWABIXYAFJMQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030308
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-

CAS RN

103188-47-2
Record name 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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